1-(2-Methoxyphenoxy)-2,3-epoxypropane
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane involves reactions that yield high-molecular-weight polymers with specific microstructures, as demonstrated through polymerizations involving catalysts derived from diethylzinc with polyhydric phenols or phenols (Kuran & Listoś, 1994). Gao Yong-hong (2005) explored the synthesis from 4-phenoxyphenol and 1,2-epoxypropane under optimized conditions, achieving a high yield of 93.7% (Gao, 2005).
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been examined through gas-phase electron diffraction and quantum chemical calculations, providing insights into their stable conformers and structural parameters (Dorofeeva et al., 2009).
Chemical Reactions and Properties
Research on the polymerization of 1,2-epoxypropane and related compounds has revealed insights into their chemical reactions and properties, including the influence of catalysts and the microstructure of resulting polymers (Kuran & Listoś, 1994).
Physical Properties Analysis
The solid-state properties of racemic 1,2-epoxy-3-(2-methoxyphenyloxy)-propane have been studied, showing spontaneous resolution upon crystallization, which was confirmed through IR spectra, thermal analysis, and X-ray analysis (Bredikhin et al., 2005).
Scientific Research Applications
Synthesis of α,β-Unsaturated Aldehydes : A study demonstrated the use of similar compounds in synthesizing α,β-unsaturated aldehydes through a reaction involving alkyl halides and mercuric chloride at room temperature (Wada, Nakamura, Taguchi, & Takei, 1977).
Oligomerization and Cyclization : Magnesium perchlorate-induced oligomerization and cyclization of 1-phenoxy-2,3-epoxypropane leads to the formation of oligo-(hydroxyether)s and cyclic, isomeric dimers. This process can potentially reduce network density in crosslinked products (Tänzer, Müller, Wintzer, & Fedtke, 1987).
Kinetic Study of Addition Reactions : The addition of acetic, acrylic, or methacrylic acids to 1,2-epoxy-3-phenoxypropane in the presence of chromium(III) ethanoate was studied to understand the reaction kinetics, including rate constants and activation parameters (Bukowska & Bukowski, 1999).
Properties of Organosilicon 1,4-Diene Epoxides : Research on 2-substituted organosilicon 1,4-diene epoxides showed their potential as modifiers in phenol-formaldehyde resins, yielding significant isomer ratios relative to the oxygen atom (Garamanov et al., 2022).
Aminolysis and Esterification of Unsymmetrical Epoxides : The reaction of unsymmetrical epoxides with amines and hexahydrophthalic anhydride produced piperidino adducts. Phenol-catalyzed reactions yielded polymeric ester products (Colclough, Cunneen, & Moore, 1961).
Synthesis of 1-Methoxy-2-propanol : Triethylamine catalysts were used for the synthesis of 1-methoxy-2-propanol from methanol and 1,2-epoxypropane, demonstrating good catalytic activity and selectivity with potential for recovery and reuse (Qiu-fang, 2004).
Polymerization Processes : Diethylzinc-polyhydric phenol catalysts were effective in polymerizing 1,2-epoxypropane and 1,2-epoxycyclohexane, resulting in high-molecular-weight polymers with variable crystallinity and molecular weight (Kuran & Listoś, 1994).
NMR Spectroscopy : The NMR spectrum of 1-hydroxy-2,3-epoxypropane was analyzed, showing good agreement with experimental values and providing insights into the chemical shifts of the hydroxyl proton (Leifer & Goldstein, 1968).
Photopolymerization : Arenediazonium salts were used to photopolymerize 1,2-epoxypropane, a model system for curing epoxy resins. This process was characterized as fast and cationic with limited conversion to polymer (Bal, Cox, Kemp, & Murphy, 1978).
Mechanism of Action
Target of Action
1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a compound that has been identified as an impurity in the pharmaceutical preparation of guaifenesin
Mode of Action
It is known that the compound is involved in the acidolysis of lignin, a complex organic polymer . In this process, the compound undergoes a reaction with acids such as HBr, HCl, or H2SO4 .
Biochemical Pathways
The compound plays a role in the degradation of lignin, a complex organic polymer found in the cell walls of plants . It is involved in the acidolysis of lignin, a process that results in the cleavage of the β-O-4 bond in lignin . This process is part of the larger biochemical pathway of lignin degradation, which is crucial for the recycling of plant material in the environment.
Pharmacokinetics
Methocarbamol, a compound with a similar structure, has been studied . In healthy volunteers, the plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Methocarbamol is metabolized via dealkylation and hydroxylation . Essentially all methocarbamol metabolites are eliminated in the urine .
Result of Action
The primary result of the action of Guaiacol Glycidyl Ether is the cleavage of the β-O-4 bond in lignin during the process of acidolysis . This results in the depolymerization of lignin, breaking it down into smaller, more manageable compounds .
Action Environment
The action of Guaiacol Glycidyl Ether is influenced by environmental factors such as pH and temperature . The compound is used in aqueous solutions at specific concentrations and temperatures for the acidolysis of lignin . The presence of specific acids, such as HBr, HCl, or H2SO4, is also necessary for the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVSQLNEALZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292484 | |
Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2210-74-4 | |
Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacol glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2210-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2210-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(o-methoxyphenoxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUAIACOL GLYCIDYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96AT4ECV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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